molecular formula C13H15N3O2 B2829177 1-[4-(Pyridine-4-carbonyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2191110-20-8

1-[4-(Pyridine-4-carbonyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2829177
CAS No.: 2191110-20-8
M. Wt: 245.282
InChI Key: QZZYWIOIUHYDOT-UHFFFAOYSA-N
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Description

1-[4-(Pyridine-4-carbonyl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a piperazine ring linked to a pyridine moiety through a prop-2-en-1-one bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Pyridine-4-carbonyl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 4-pyridinecarboxylic acid with piperazine under specific conditions. The process may include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Pyridine-4-carbonyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(Pyridine-4-carbonyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological context . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Pyridine-4-carbonyl)piperazin-1-yl]prop-2-en-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(pyridine-4-carbonyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-12(17)15-7-9-16(10-8-15)13(18)11-3-5-14-6-4-11/h2-6H,1,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZYWIOIUHYDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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